8-(2-fluorophenyl)-9H-purine
Overview
Description
The compound “8-(2-fluorophenyl)-9H-purine” is a purine derivative with a fluorophenyl group attached at the 8th position . Purine is a heterocyclic aromatic organic compound, and it’s one of the two types of nitrogen-containing bases found in nucleotides of the genetic material (DNA and RNA). The fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions . For instance, fluorinated derivatives of fentanyl have been synthesized using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS) .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a purine core with a fluorophenyl group attached at the 8th position. The detailed analysis of the molecular structure of similar compounds showed that the bicyclic fragment is planar .
Scientific Research Applications
Antidepressant Potential
A study investigated a series of derivatives including 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential antidepressant properties. These derivatives showed promising results as potential antidepressants and anxiolytics in in vivo studies, suggesting the relevance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in mental health treatments (Zagórska et al., 2016).
Anticonvulsant Activities
Research focusing on 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, including variants with 2-fluorophenyl groups, demonstrated significant anticonvulsant activity. These derivatives were highly effective against maximal electroshock-induced seizures in rats, highlighting their potential in the treatment of epilepsy and related disorders (Kelley et al., 1988).
Antimycobacterial Activity
A study on 6-(2-furyl)-9-(p-methoxybenzyl)purines carrying substituents including 2-fluoro groups in the purine 2-position indicated that small, hydrophobic substituents enhance antimycobacterial activity. These compounds exhibited low toxicity towards mammalian cells while being highly active against Mycobacterium tuberculosis, suggesting their potential as antituberculosis drug candidates (Braendvang & Gundersen, 2007).
Applications in Medicinal Chemistry
The chemistry of fluorinated purines, including 8-substituted derivatives, has been extensively explored for their diverse biological activities. These compounds have shown significant changes in physicochemical, metabolic, and biological properties due to the presence of fluoro or trifluoromethyl groups. They have applications in biomedical research, including in vivo imaging and as synthetic intermediates for medicinal chemistry (Jones et al., 2014).
Inhibitory Activity Against Enzymes
Research on 8-substituted O(6)-cyclohexylmethylguanine derivatives, including those with fluoro substituents, revealed their potential as inhibitors for CDK2, a cyclin-dependent kinase. These studies provide insights into the design of more potent CDK2 inhibitors, crucial for cancer treatment strategies (Carbain et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
The exact mode of action of 8-(2-fluorophenyl)-9H-purine is currently unclear due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets, leading to various changes at the molecular level . These changes can affect the function of the target proteins, thereby influencing the biological processes in which these proteins are involved.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . These effects can lead to downstream changes in cellular functions and processes.
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels . These effects can influence a wide range of biological processes and functions.
Properties
IUPAC Name |
8-(2-fluorophenyl)-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-8-4-2-1-3-7(8)10-15-9-5-13-6-14-11(9)16-10/h1-6H,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJXIFBIXREODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=NC=NC=C3N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677469 | |
Record name | 8-(2-Fluorophenyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878287-56-0 | |
Record name | 8-(2-Fluorophenyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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